molecular formula C10H14N2O2 B7925855 [Methyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid

[Methyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid

Cat. No.: B7925855
M. Wt: 194.23 g/mol
InChI Key: PSABBLIBEQOPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Methyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid is an organic compound that features a pyridine ring, an ethyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carbaldehyde and methylamine.

    Formation of Intermediate: Pyridine-2-carbaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is then acylated with chloroacetic acid to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[Methyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

[Methyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of [Methyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino-acetic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Similar in structure but lacks the ethyl and amino-acetic acid moieties.

    N-Methylpyridin-2-amine: Contains the pyridine and methylamine groups but lacks the acetic acid moiety.

    2-(Pyridin-2-yl)ethanamine: Similar but lacks the methyl group on the nitrogen.

Uniqueness

[Methyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid is unique due to the combination of the pyridine ring, ethyl group, and amino-acetic acid moiety. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[methyl(1-pyridin-2-ylethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(12(2)7-10(13)14)9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSABBLIBEQOPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.